N-(Hydroxymethyl)hexanamide
Description
N-(Hydroxymethyl)hexanamide is a hexanamide derivative characterized by a hydroxymethyl (-CH2OH) group attached to the amide nitrogen. For instance, hydroxymethyl-containing hexanamide derivatives, such as N-(4-(hydroxymethyl)phenyl)hexanamide, have been synthesized for antibody-drug conjugates (ADCs) , suggesting roles in targeted drug delivery. The hydroxymethyl group may enhance solubility or enable conjugation to biomolecules, though further studies are needed to confirm its specific properties.
Properties
CAS No. |
57428-71-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(hydroxymethyl)hexanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-7(10)8-6-9/h9H,2-6H2,1H3,(H,8,10) |
InChI Key |
IOZGPGAURBUKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydroxymethyl)hexanamide can be synthesized through several methods. One common approach involves the reaction of hexanamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Hexanamide + Formaldehyde → this compound: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of hexanoic acid derivatives.
Reduction: The compound can be reduced to form hexanamide by removing the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanamide.
Substitution: Various substituted hexanamides depending on the substituent introduced.
Scientific Research Applications
N-(Hydroxymethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)hexanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the glucose metabolic pathway of bacteria by binding to enzymes such as glucose dehydrogenase . This inhibition disrupts the energy production process in the bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N-(hydroxymethyl)hexanamide can be inferred through comparisons with structurally analogous hexanamide derivatives. Key compounds and their properties are summarized below:
Table 1: Comparative Analysis of Hexanamide Derivatives
Key Structure-Activity Relationship (SAR) Insights:
Chain Length :
- C6 chains are optimal for antagonism in LuxR-regulated systems (e.g., N-(2-nitrophenyl)hexanamide vs. inactive C4 analogs) .
- Shorter chains (C4) lose activity in unsubstituted aniline derivatives, but nitro-substituted C4 analogs retain potency, indicating substituent-dependent SAR .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)hexanamide) enhance binding via H-bond interactions . Polar heterocycles (e.g., 1,3-benzodioxole in compound 66) improve modulation of bacterial quorum sensing . Hydrophobic groups (e.g., indolylethyl) enable antimalarial activity by mimicking endogenous molecules like melatonin .
Functional Group Roles :
- Hydroxymethyl groups (inferred from ADC-linked derivatives) may improve solubility or enable bioconjugation .
- Methylsulfonyl groups enhance irreversible enzyme inhibition via covalent binding .
Research Implications and Gaps
- Comparative studies highlight the need for substituent optimization to balance potency, selectivity, and pharmacokinetics. For example, the hydroxymethyl group’s role in H-bonding or metabolic stability remains unexplored.
- Further synthesis and testing of this compound derivatives are warranted to validate its biological applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
